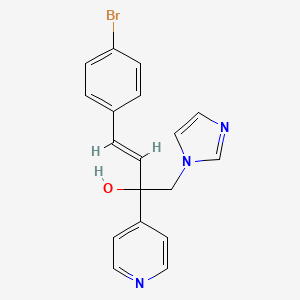
4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a condensation reaction with an appropriate imidazole derivative to form the intermediate.
Addition of Pyridinyl Group: The intermediate is then reacted with a pyridine derivative under specific conditions to introduce the pyridinyl group.
Final Coupling and Reduction: The final step involves coupling the intermediate with a suitable alkyne or alkene, followed by reduction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol
- 4-(4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol
- 4-(4-methylphenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol
Uniqueness
The uniqueness of 4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-(4-pyridinyl)-3-buten-2-ol lies in its specific substitution pattern and the presence of multiple functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H16BrN3O |
|---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
(E)-4-(4-bromophenyl)-1-imidazol-1-yl-2-pyridin-4-ylbut-3-en-2-ol |
InChI |
InChI=1S/C18H16BrN3O/c19-17-3-1-15(2-4-17)5-8-18(23,13-22-12-11-21-14-22)16-6-9-20-10-7-16/h1-12,14,23H,13H2/b8-5+ |
InChI Key |
RFONFZXETRHMQH-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(CN2C=CN=C2)(C3=CC=NC=C3)O)Br |
Canonical SMILES |
C1=CC(=CC=C1C=CC(CN2C=CN=C2)(C3=CC=NC=C3)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Bromonaphtho[2,3-b]benzofuran](/img/structure/B13935970.png)


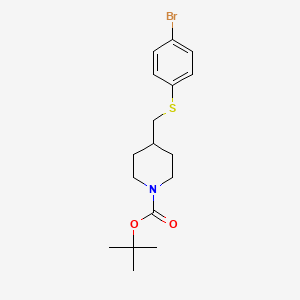
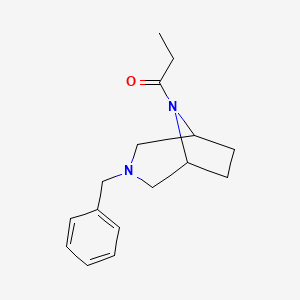
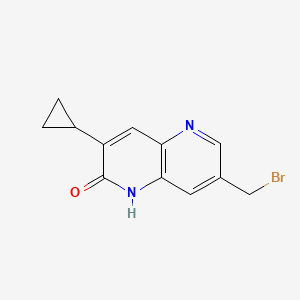
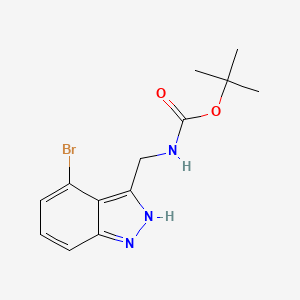

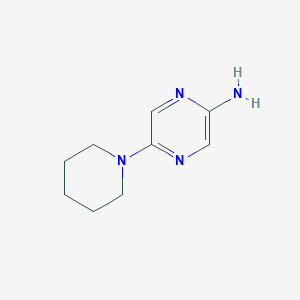
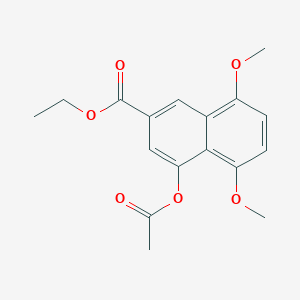
![4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13936024.png)
![2-[4-(Benzyloxy)phenyl]-3-cyclohexyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13936029.png)

![5-(4-methoxyphenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13936033.png)
